(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2-(2-methylphenoxy)ethanol with 2-bromobenzaldehyde to form the intermediate 2-[2-(2-methylphenoxy)ethoxy]benzaldehyde. This intermediate is then reacted with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being investigated.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells.
Properties
Molecular Formula |
C25H21NO3S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21NO3S2/c1-18-9-5-7-13-21(18)28-15-16-29-22-14-8-6-10-19(22)17-23-24(27)26(25(30)31-23)20-11-3-2-4-12-20/h2-14,17H,15-16H2,1H3/b23-17- |
InChI Key |
WQRSAFBAWFYWDK-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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